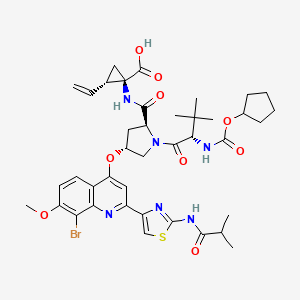

ファルダプレビル

説明

ファルダプレビルは、ベーリンガーインゲルハイムによって開発された強力なC型肝炎ウイルスプロテアーゼ阻害剤です。 ファルダプレビルは、特にウイルス複製に不可欠な酵素であるNS3/4Aプロテアーゼを標的とし、慢性C型肝炎ウイルス感染症の治療のために設計されました . 臨床試験では有望な結果が得られたものの、ベーリンガーインゲルハイムはより効果的な治療法が利用可能になったため、ファルダプレビルの承認を追求することを決定しました .

科学的研究の応用

Faldaprevir has been extensively studied for its potential in treating hepatitis C virus infections. It has shown high efficacy in combination with other antiviral agents, such as pegylated interferon and ribavirin . Additionally, it has been investigated for its effects on the pharmacokinetics of other drugs, such as oral contraceptives containing ethinylestradiol and levonorgestrel . Beyond its antiviral properties, faldaprevir has also been explored for its potential in inhibiting other proteases and enzymes involved in various diseases .

作用機序

ファルダプレビルは、C型肝炎ウイルスの複製に不可欠な酵素であるNS3/4Aプロテアーゼを阻害することで効果を発揮します . ファルダプレビルは、プロテアーゼの活性部位に結合することにより、ウイルスポリタンパク質が機能的なタンパク質に分解されるのを阻止し、ウイルス複製を阻害します . この作用機序は、抗ウイルス療法で使用される他のプロテアーゼ阻害剤と同様です .

類似の化合物との比較

ファルダプレビルは、NS3/4Aプロテアーゼ阻害剤として知られる薬物群に属しています。類似の化合物には、以下のようなものがあります。

シメプレビル: C型肝炎ウイルス感染症の治療のために承認されている別のNS3/4Aプロテアーゼ阻害剤です。

ボセプレビル: この化合物もNS3/4Aプロテアーゼを標的としますが、化学構造が異なり、ファルダプレビルと比較してより多くの副作用が報告されています.

ファルダプレビルは、これらの他の阻害剤の一部と比較して、高い効力、選択性、比較的良好な安全性プロファイルの組み合わせが特徴です .

生化学分析

Biochemical Properties

Faldaprevir interacts with the HCV NS3/4A protease, a 180-amino acid chymotrypsin-like serine protease . The NS3 protein contains two functional domains: a serine protease and a helicase domain . Faldaprevir and other known NS3 inhibitors cover significant parts of this interaction surface in addition to the active site .

Cellular Effects

Faldaprevir is known to inhibit P-glycoprotein, CYP3A4, and UDP-glucuronosyltransferase 1A1 . This inhibition can affect the pharmacokinetics of other drugs, such as oral contraceptives containing ethinylestradiol (EE) and levonorgestrel (LNG) .

Molecular Mechanism

Faldaprevir is a noncovalent competitive inhibitor of NS3-NS4A proteases . It binds to the active site of the NS3 protease, inhibiting its function and thus preventing the replication and infectivity of HCV .

Temporal Effects in Laboratory Settings

Faldaprevir is a low-clearance drug with the unique characteristic of being slowly metabolized . It produces two abundant hydroxylated metabolites (M2a and M2b) in feces without exhibiting significant levels of circulating metabolites in humans .

Metabolic Pathways

Faldaprevir is primarily metabolized in the liver by CYP3A4/5 to form M2a and M2b . Direct glucuronidation of Faldaprevir is a minor metabolic pathway .

Transport and Distribution

Faldaprevir is concentrated in the liver with active uptake by multiple transporters, including OATP1B1 and Na±dependent transporters .

Subcellular Localization

Given its active uptake by liver transporters, it can be inferred that Faldaprevir is likely to be localized in the liver cells .

準備方法

ファルダプレビルは、いくつかの重要な中間体を用いた多段階プロセスによって合成されます。 . 反応条件では、多くの場合、強塩基や強酸、さまざまな有機溶媒の使用が必要となります。 工業的な製造方法では、収率と純度を最適化することに重点が置かれ、一貫した品質を確保するために、大型反応器や連続フロープロセスが採用されることが多いです .

化学反応の分析

ファルダプレビルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、キノリン環上のメトキシ基で起こり、キノン誘導体の生成につながる可能性があります。

還元: チアゾール環上のニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元することができます。

これらの反応で使用される一般的な試薬には、水素ガス、パラジウム触媒、さまざまな有機溶媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ファルダプレビルは、C型肝炎ウイルス感染症の治療における可能性について、広く研究されてきました。 ファルダプレビルは、ペグインターフェロンやリバビリンなどの他の抗ウイルス剤と組み合わせて、高い有効性を示しました . さらに、エチニルエストラジオールやレボノルゲストレルを含む経口避妊薬などの他の薬物の薬物動態への影響について調査されてきました . ファルダプレビルは、その抗ウイルス特性に加えて、さまざまな疾患に関与する他のプロテアーゼや酵素を阻害する可能性についても検討されています .

類似化合物との比較

Faldaprevir is part of a class of drugs known as NS3/4A protease inhibitors. Similar compounds include:

Simeprevir: Another NS3/4A protease inhibitor that has been approved for the treatment of hepatitis C virus infections.

Boceprevir: This compound also targets the NS3/4A protease but has a different chemical structure and is associated with more adverse effects compared to faldaprevir.

Telaprevir: Another NS3/4A protease inhibitor with a similar mechanism of action but different pharmacokinetic profile and side effect profile.

Faldaprevir is unique in its combination of high potency, selectivity, and relatively favorable safety profile compared to some of these other inhibitors .

特性

IUPAC Name |

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGDPTDZOVKFDU-XUHJSTDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49BrN6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801283-95-4 | |

| Record name | Faldaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faldaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faldaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FALDAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Faldaprevir?

A1: Faldaprevir is a potent, selective, peptide-mimetic inhibitor of the HCV NS3/4A protease. [] It specifically binds to the active site of the protease, preventing viral replication. [] This inhibition disrupts the viral life cycle and reduces viral load in infected individuals. [, ]

Q2: What are the key amino acid residues involved in Faldaprevir binding to HCV NS3/4A protease?

A2: Faldaprevir interacts with the active pocket of HCV NS3/4A protease, specifically at residues V130-S137, F152-D168, D77-D79, and V55. []

Q3: What is the molecular weight of Faldaprevir?

A3: While the provided research papers do not explicitly state the molecular weight of Faldaprevir, they describe its chemical structure as a peptide-mimetic compound. Further research into publicly available chemical databases would be needed to determine the exact molecular weight.

Q4: Is spectroscopic data available for Faldaprevir?

A4: The provided research articles do not provide detailed spectroscopic data for Faldaprevir.

Q5: How stable is Faldaprevir under different storage conditions?

A5: The provided research does not elaborate on the specific stability of Faldaprevir under different storage conditions.

Q6: Does Faldaprevir possess catalytic properties?

A6: Faldaprevir acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. It does not exhibit catalytic properties itself.

Q7: Have any molecular dynamics simulations been performed on Faldaprevir and its interactions with HCV NS3/4A protease?

A7: Yes, a 20.4 ns molecular dynamics simulation was conducted on a Faldaprevir analogue in complex with HCV NS3/4A protease to investigate their molecular recognition mechanism. []

Q8: How do mutations in HCV NS3/4A protease affect Faldaprevir's binding affinity?

A8: Mutations at specific sites within the HCV NS3/4A protease, such as R155K, D168E/V, and V170T, have been shown to influence the binding affinity of Faldaprevir and contribute to drug resistance. [, , ]

Q9: What formulation strategies have been explored to enhance Faldaprevir's bioavailability?

A9: While the provided research does not delve into specific formulation strategies for Faldaprevir, it highlights the compound's pharmacokinetic properties being suitable for once-daily dosing. [, , ]

Q10: Is information regarding Faldaprevir's environmental impact and degradation available?

A10: The provided research focuses primarily on Faldaprevir's therapeutic applications and does not discuss its environmental impact or degradation pathways.

Q11: What is the primary route of Faldaprevir elimination?

A11: Faldaprevir is primarily excreted in feces with minimal urinary excretion. [] The majority of the administered dose is recovered in the feces, with a minimal amount found in urine. []

Q12: How does renal impairment affect Faldaprevir exposure?

A12: Moderate or severe renal impairment can lead to a modest increase in Faldaprevir exposure, potentially due to reduced activity of the liver uptake transporter OATP1B1. []

Q13: Does Faldaprevir affect the pharmacokinetics of other drugs?

A13: Yes, Faldaprevir is known to inhibit cytochrome P450 (CYP) enzymes, specifically CYP2B6, CYP2C9, and CYP3A, which can affect the metabolism and clearance of co-administered drugs. [] It also inhibits transporters like P-glycoprotein, further influencing drug interactions. [, , ]

Q14: What in vitro and in vivo models have been used to evaluate the efficacy of Faldaprevir?

A14: Faldaprevir's efficacy has been evaluated in various in vitro systems, including human and rat hepatocytes, and in vivo models using rats. [, , ] Additionally, multiple clinical trials (Phase 1b, Phase 2, and Phase 3) have been conducted to assess its efficacy in HCV-infected patients. [, , , , , , , , , , , , , , , ]

Q15: What are the primary mechanisms of resistance to Faldaprevir?

A15: The emergence of resistance-associated variants (RAVs) in the HCV NS3/4A protease is a significant challenge to Faldaprevir's long-term efficacy. The most common RAVs are R155K in genotype 1a and D168V in genotype 1b. [, , ]

Q16: Does cross-resistance exist between Faldaprevir and other HCV protease inhibitors?

A16: While the provided research focuses mainly on Faldaprevir resistance, it acknowledges the potential for cross-resistance with other HCV protease inhibitors due to shared resistance mechanisms. Further research is needed to fully elucidate the extent of cross-resistance.

Q17: What are the most common adverse events associated with Faldaprevir treatment?

A17: Clinical trials have shown that the most common adverse events associated with Faldaprevir are generally mild to moderate and include gastrointestinal issues like nausea, diarrhea, and constipation. [] Other reported side effects include jaundice due to unconjugated hyperbilirubinemia, rash, and photosensitivity. [, , , ]

Q18: Are there any known biomarkers to predict the efficacy of Faldaprevir treatment?

A19: The IL28B genotype has been identified as a predictor of response to Faldaprevir-based therapy. [, ] Patients with the IL28B CC genotype tend to have higher sustained virologic response rates.

Q19: What analytical techniques have been employed to study Faldaprevir's metabolism and pharmacokinetic properties?

A20: Several analytical methods have been used to study Faldaprevir, including radiochromatography, liquid chromatography-tandem mass spectrometry, and quantitative whole-body autoradiography (QWBA). [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)